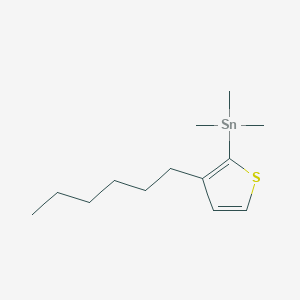
(3-Hexyl-2-thienyl)trimethylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hexyl-2-thienyl)trimethylstannane is an organotin compound with the molecular formula C13H24SSn. It is a derivative of thiophene, where a hexyl group is attached to the third carbon of the thiophene ring, and a trimethylstannyl group is attached to the second carbon.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hexyl-2-thienyl)trimethylstannane typically involves the reaction of 3-hexylthiophene with trimethyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation. The reaction proceeds as follows:
3-Hexylthiophene+Trimethyltin chloride→this compound+Sodium chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
(3-Hexyl-2-thienyl)trimethylstannane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and bases such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts and organohalides are typically employed in Stille coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学研究应用
Chemistry
In chemistry, (3-Hexyl-2-thienyl)trimethylstannane is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the field of organic electronics for the development of conductive polymers and materials.
Biology and Medicine
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic compounds .
作用机制
The mechanism of action of (3-Hexyl-2-thienyl)trimethylstannane involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The thiophene ring can also undergo oxidation and coupling reactions, contributing to the compound’s reactivity .
相似化合物的比较
Similar Compounds
- (4-Hexyl-2-thienyl)trimethylstannane
- (3-Hexyl-2-thienyl)triethylstannane
- (3-Hexyl-2-thienyl)triphenylstannane
Uniqueness
(3-Hexyl-2-thienyl)trimethylstannane is unique due to the specific positioning of the hexyl and trimethylstannyl groups on the thiophene ring. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the trimethylstannyl group enhances its utility in cross-coupling reactions, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C13H24SSn |
|---|---|
分子量 |
331.1 g/mol |
IUPAC 名称 |
(3-hexylthiophen-2-yl)-trimethylstannane |
InChI |
InChI=1S/C10H15S.3CH3.Sn/c1-2-3-4-5-6-10-7-8-11-9-10;;;;/h7-8H,2-6H2,1H3;3*1H3; |
InChI 键 |
VICPXQBDZGOMDF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(SC=C1)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


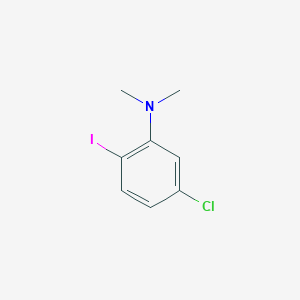
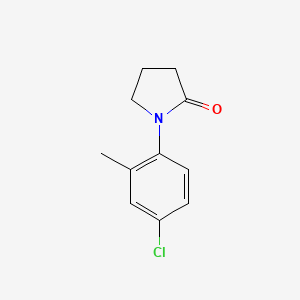
![3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13696349.png)
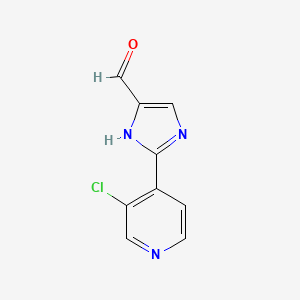

![7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine](/img/structure/B13696374.png)

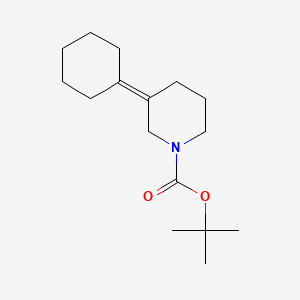
![(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide](/img/structure/B13696383.png)
![3-methyl-2H-benzo[h]chromen-2-one](/img/structure/B13696385.png)
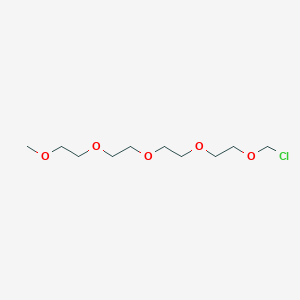
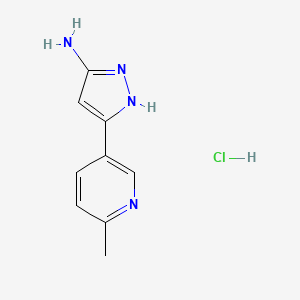
![5H-Cyclopenta[C]pyridine](/img/structure/B13696389.png)

